molecular formula C11H11FN2S B13289150 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline

Cat. No.: B13289150
M. Wt: 222.28 g/mol
InChI Key: IEPQFFMYSNIYCI-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring, a fluorine atom, and a methyl group attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 3-fluoro-2-methylaniline with thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the thiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine or methyl positions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-methyl-N-(thiazol-5-ylmethyl)aniline is unique due to the combination of the thiazole ring, fluorine atom, and methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C11H11FN2S

Molecular Weight

222.28 g/mol

IUPAC Name

3-fluoro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C11H11FN2S/c1-8-10(12)3-2-4-11(8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3

InChI Key

IEPQFFMYSNIYCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)NCC2=CN=CS2

Origin of Product

United States

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